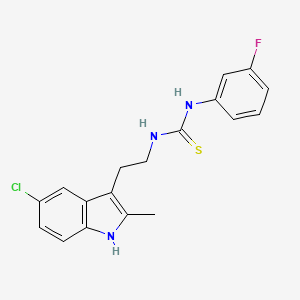
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a thiourea group, which is known for its ability to form strong hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The 5-chloro and 2-methyl substituents can be introduced through electrophilic substitution reactions on the indole core.
Attachment of the Ethyl Chain: The ethyl chain can be attached to the indole core through a nucleophilic substitution reaction.
Formation of the Thiourea Group: The final step involves the reaction of the substituted indole with 3-fluorophenyl isothiocyanate to form the thiourea group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity . The thiourea group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A synthetic indole derivative with antiviral activity.
The uniqueness of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)THIOUREA lies in its specific combination of substituents and functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H17ClFN3S |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)thiourea |
InChI |
InChI=1S/C18H17ClFN3S/c1-11-15(16-9-12(19)5-6-17(16)22-11)7-8-21-18(24)23-14-4-2-3-13(20)10-14/h2-6,9-10,22H,7-8H2,1H3,(H2,21,23,24) |
InChI Key |
MTMPNZYCFDAYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















